REACTION_CXSMILES
|
[OH:1][CH:2]([C:23]1[CH:24]=[CH:25][C:26]([CH3:33])=[C:27]([S:29]([NH2:32])(=[O:31])=[O:30])[CH:28]=1)[CH2:3][N:4]([CH2:12][CH2:13][O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[O:21][CH3:22])CC1C=CC=CC=1.C(O)C>CO.[H][H].[Pd]>[OH:1][CH:2]([C:23]1[CH:24]=[CH:25][C:26]([CH3:33])=[C:27]([S:29]([NH2:32])(=[O:30])=[O:31])[CH:28]=1)[CH2:3][NH:4][CH2:12][CH2:13][O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[O:21][CH3:22]
|
Name
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|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
5-{1-hydroxy-2-[N-benzyl-2-(2-methoxyphenoxy)ethylamino]ethyl}-2-methylbenzenesulfonamide
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Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
OC(CN(CC1=CC=CC=C1)CCOC1=C(C=CC=C1)OC)C=1C=CC(=C(C1)S(=O)(=O)N)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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1 g
|
Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
After adding
|
Type
|
CUSTOM
|
Details
|
When the absorption of hydrogen
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Type
|
FILTRATION
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Details
|
the catalyst was filtered away
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 100 ml of ethanol while it
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CNCCOC1=C(C=CC=C1)OC)C=1C=CC(=C(C1)S(=O)(=O)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |